Ftivazide

Description

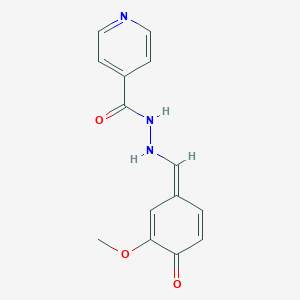

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-20-13-8-10(2-3-12(13)18)9-16-17-14(19)11-4-6-15-7-5-11/h2-9,18H,1H3,(H,17,19)/b16-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWOBQSIXLVPDV-CXUHLZMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ftivazide's Mechanism of Action in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ftivazide, a hydrazide derivative of isonicotinic acid, is an anti-tuberculosis agent with a mechanism of action analogous to that of the frontline drug isoniazid (INH). As a prodrug, this compound requires intracellular activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of the drug subsequently inhibits the synthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall, leading to bacterial cell death. This in-depth guide details the molecular mechanisms of this compound's action, presents key quantitative data for analogous compounds, provides detailed experimental protocols for its study, and visualizes the critical pathways and workflows.

Core Mechanism of Action

This compound exerts its bactericidal effect through a multi-step process that begins with its passive diffusion into the Mycobacterium tuberculosis bacillus and culminates in the disruption of cell wall biosynthesis.

Prodrug Activation by KatG

This compound is a prodrug, meaning it is administered in an inactive form and requires enzymatic activation within the mycobacterium to become a potent antibacterial agent.[1][2] This activation is catalyzed by the multifunctional catalase-peroxidase enzyme, KatG.[1][3][4] The process is believed to involve the generation of a reactive radical species from the hydrazide moiety of this compound, similar to the activation of isoniazid.[5][6] This activation can be influenced by the presence of oxidants like hydrogen peroxide or superoxide radicals.[6][7] Mutations in the katG gene are a primary mechanism of resistance to isoniazid and would likely confer resistance to this compound as well.[3]

Inhibition of Mycolic Acid Synthesis

The primary target of activated this compound is the mycolic acid biosynthesis pathway.[1][2][8] Mycolic acids are long-chain fatty acids that are unique and essential components of the mycobacterial cell wall, providing a robust, impermeable barrier.[1][2] By inhibiting their synthesis, this compound compromises the structural integrity of the cell wall, leading to increased permeability and eventual cell lysis.[1] This also renders the bacterium more susceptible to the host's immune response.[1][2]

The Molecular Target: InhA

The specific enzyme inhibited by the activated form of this compound is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[1][4] The activated drug covalently attaches to the NAD⁺ cofactor, forming an adduct.[5][9][10] This drug-NAD⁺ adduct then acts as a potent, slow, tight-binding inhibitor of InhA.[4][11] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acid precursors of mycolic acids.[1][12] Inhibition of InhA halts this elongation process, preventing the formation of mature mycolic acids.

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) against M. tuberculosis

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14][15]

| Compound | M. tuberculosis Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Isoniazid | H37Rv (susceptible) | 0.02 - 0.04 | 0.15 - 0.29 | [16] |

| Isoniazid | INH-Resistant (katG S315T) | > 1.0 | > 7.3 | [3] |

| Direct InhA Inhibitor (NITD-916) | H37Rv (susceptible) | 0.042 | 0.04 | [12] |

| Direct InhA Inhibitor (NITD-916) | INH-Resistant (katG mutant) | 0.04 - 0.16 | 0.04 - 0.16 | [12] |

Table 2: InhA Enzyme Inhibition (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Inhibitor | Target Enzyme | IC₅₀ (µM) | Assay Conditions | Reference |

| Isoniazid-NAD adduct | InhA | ~0.05 - 0.1 | Pre-activated with KatG | [4] |

| Direct InhA Inhibitor (NITD-564) | InhA | 0.59 | In vitro enzymatic assay | [12] |

| Direct InhA Inhibitor (Compound 7) | InhA | 0.22 | In vitro enzymatic assay | [17] |

Experimental Protocols

The following protocols describe key methodologies used to investigate the mechanism of action of this compound and similar anti-tubercular agents.

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric method used to determine the MIC of a compound against M. tuberculosis. Viable, metabolically active bacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

Materials:

-

M. tuberculosis culture (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (7H9-S)

-

This compound stock solution (in DMSO or water)

-

Resazurin sodium salt solution (0.02% w/v in sterile distilled water)

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile water

Procedure:

-

Prepare a fresh subculture of M. tuberculosis on Löwenstein-Jensen medium.

-

Prepare an inoculum in 7H9-S broth and adjust the turbidity to a McFarland standard of 1.0. Further dilute this suspension 1:20 in 7H9-S broth.

-

Add 100 µL of 7H9-S broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

-

Add 100 µL of the diluted bacterial inoculum to each well. Include a drug-free well as a positive growth control and a well with only medium as a negative control.

-

Add sterile water to the perimeter wells to minimize evaporation.

-

Seal the plate in a plastic bag and incubate at 37°C for 7 days.

-

After incubation, add 30 µL of the resazurin solution to each well and re-incubate overnight.

-

The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[1][18]

The workflow for the REMA is depicted in the following diagram.

In Vitro InhA Inhibition Assay

This is a biochemical assay to measure the direct inhibition of the InhA enzyme by a compound. The activity of InhA is monitored by the oxidation of its cofactor, NADH, which can be measured spectrophotometrically by the decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant InhA enzyme

-

NADH

-

Substrate (e.g., 2-trans-dodecenoyl-CoA or DD-CoA)

-

Activated this compound (or this compound plus KatG and an oxidant for in situ activation)

-

Assay buffer (e.g., 30 mM PIPES, pH 6.8, 150 mM NaCl)

-

96-well UV-transparent plates

-

Spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of the inhibitor (activated this compound). Use a control with no inhibitor.

-

Add a fixed concentration of NADH (e.g., 250 µM).

-

Add a fixed concentration of the InhA enzyme (e.g., 10-100 nM).

-

Pre-incubate the enzyme, inhibitor, and NADH mixture at room temperature for 10-20 minutes.

-

Initiate the reaction by adding the substrate (e.g., 25 µM DD-CoA).

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocities from the linear phase of the reaction.

-

Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[19][20]

Mycolic Acid Synthesis Inhibition Assay

This whole-cell assay determines if a compound inhibits the synthesis of mycolic acids by radiolabeling, extracting, and analyzing the lipids.

Materials:

-

M. tuberculosis culture

-

7H9-S broth

-

This compound

-

[¹⁴C]-acetic acid (radiotracer)

-

Saponification reagent (e.g., 15% tetrabutylammonium hydroxide)

-

Acidification reagent (e.g., HCl)

-

Extraction solvents (e.g., diethyl ether, dichloromethane)

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

TLC developing solvents (e.g., hexane:ethyl acetate)

-

Phosphorimager or autoradiography film

Procedure:

-

Grow M. tuberculosis to mid-log phase.

-

Treat the culture with varying concentrations of this compound for a defined period (e.g., 6 hours). Include an untreated control.

-

Add [¹⁴C]-acetic acid to each culture and incubate for several hours to allow for incorporation into lipids.

-

Harvest the bacterial cells by centrifugation and wash them.

-

Perform saponification and acidification to cleave fatty acids from lipids.

-

Extract the mycolic acid methyl esters (MAMEs) using organic solvents.

-

Spot the extracted MAMEs onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate different classes of mycolic acids (alpha-, methoxy-, and keto-mycolates).

-

Visualize the radiolabeled mycolic acids using a phosphorimager or autoradiography.

-

A reduction in the intensity of the mycolic acid spots in the this compound-treated samples compared to the control indicates inhibition of mycolic acid synthesis.[12][21]

The logical relationship of these key experiments in characterizing this compound's mechanism of action is presented below.

Conclusion

The mechanism of action of this compound in Mycobacterium tuberculosis is well-understood through its strong analogy with isoniazid. It functions as a prodrug that is activated by the mycobacterial enzyme KatG to form a reactive species. This activated molecule, in complex with NAD⁺, potently inhibits the InhA enzyme, a crucial component of the FAS-II system. The resulting blockade of mycolic acid synthesis leads to the destruction of the mycobacterial cell wall and cell death. The experimental protocols detailed herein provide a robust framework for the continued study of this compound and the discovery of new anti-tubercular agents targeting this validated pathway. Direct inhibitors of InhA that do not require KatG activation remain a high-priority area for research, as they have the potential to be effective against isoniazid-resistant strains of M. tuberculosis.[11][12][18][22]

References

- 1. This compound | Benchchem [benchchem.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitric Oxide Generated from Isoniazid Activation by KatG: Source of Nitric Oxide and Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative bioavailability of rifampicin, isoniazid and pyrazinamide from a four drug fixed dose combination with separate formulations at the same dose levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. Catalase-peroxidases (KatG) exhibit NADH oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel Metabolite of Antituberculosis Therapy Demonstrates Host Activation of Isoniazid and Formation of the Isoniazid-NAD+ Adduct - PMC [pmc.ncbi.nlm.nih.gov]

- 11. InhA inhibitors as potential antitubercular agents : Oriental Journal of Chemistry [orientjchem.org]

- 12. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. idexx.dk [idexx.dk]

- 14. idexx.com [idexx.com]

- 15. mdpi.com [mdpi.com]

- 16. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Direct inhibitors of InhA are active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparative bioequivalence study of rifampicin and isoniazid combinations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production - PMC [pmc.ncbi.nlm.nih.gov]

- 21. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Ftivazide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological action of Ftivazide, a compound with known anti-tuberculosis activity. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound, with the chemical formula C₁₄H₁₃N₃O₃, is scientifically known as N'-[(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide. Its structure is characterized by an isonicotinoyl moiety derived from isoniazid, linked to a vanillylidene group through a hydrazone bridge. This hydrazone linkage is a critical pharmacophoric feature contributing to its biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃N₃O₃ | |

| Molecular Weight | 271.27 g/mol | |

| IUPAC Name | N'-[(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide | |

| CAS Number | 149-17-7 | |

| Synonyms | Phthivazid, Isonicotinic acid vanillylidenehydrazide |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the condensation reaction of isoniazid (isonicotinic acid hydrazide) and vanillin (4-hydroxy-3-methoxybenzaldehyde). Two primary methodologies have been reported: conventional heating under reflux and microwave-assisted synthesis.

Experimental Protocol 1: Conventional Reflux Synthesis

This protocol is based on the method described by Roopashree et al. (2016).

Materials:

-

Vanillin (C₈H₈O₃)

-

Isonicotinic acid hydrazide (C₆HⲇN₃O)

-

Absolute ethanol

Procedure:

-

Equimolar quantities of vanillin and isonicotinic acid hydrazide are taken in a round-bottom flask.

-

Absolute ethanol is added to the flask to dissolve the reactants.

-

The mixture is heated to reflux for a period of 6 hours.

-

The progress of the reaction can be monitored using thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize.

-

The solid product is collected by filtration, washed with cold ethanol, and dried.

Caption: Experimental workflow for the conventional synthesis of this compound.

Experimental Protocol 2: Microwave-Assisted Synthesis

A more rapid and efficient synthesis can be achieved using microwave irradiation, as suggested by similar hydrazone syntheses.

Materials:

-

Vanillin (C₈H₈O₃)

-

Isonicotinic acid hydrazide (C₆HⲇN₃O)

-

Methanol

Procedure:

-

In a microwave-safe vessel, dissolve equimolar amounts of vanillin and isonicotinic acid hydrazide in methanol.

-

The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes).

-

After irradiation, the vessel is cooled to room temperature.

-

The resulting precipitate is collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

This compound functions as a prodrug and is thought to exert its antitubercular activity through a mechanism similar to that of isoniazid. The primary target is the biosynthesis of mycolic acids, which are essential long-chain fatty acids that form the protective outer layer of the Mycobacterium tuberculosis cell wall.

The proposed mechanism involves the following steps:

-

Activation: this compound is activated by the mycobacterial catalase-peroxidase enzyme, KatG.

-

Inhibition of InhA: The activated form of the drug covalently binds to NAD⁺ to form an adduct. This adduct then inhibits the activity of the enoyl-acyl carrier protein reductase, InhA.

-

Disruption of Mycolic Acid Synthesis: InhA is a key enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the elongation of fatty acids that form the meromycolate chain of mycolic acids. Inhibition of InhA disrupts this elongation process, leading to a halt in mycolic acid production.

-

Cell Death: The depletion of mycolic acids compromises the integrity of the mycobacterial cell wall, ultimately leading to bacterial cell death.

Caption: Mycolic acid biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data on Antitubercular Activity

While extensive quantitative data for this compound from a single source is limited in the available literature, the following table summarizes the reported in vitro activity of this compound and related compounds against Mycobacterium tuberculosis.

| Compound | Strain | MIC (µg/mL) | Source |

| This compound analogue | M. tuberculosis H37Ra | 9.77 | |

| Isoniazid | M. tuberculosis H37Ra | Comparable to this compound analogue |

It is important to note that this compound is often considered a second-line anti-tubercular agent, particularly for use against multi-drug-resistant (MDR-TB) strains of Mycobacterium tuberculosis.

Logical Relationship of this compound's Action

The following diagram illustrates the logical progression from the administration of this compound to its ultimate effect on Mycobacterium tuberculosis.

Caption: Logical flow of this compound's mechanism of action.

Biochemical Pathways Targeted by Ftivazide: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ftivazide, a hydrazide-containing antitubercular agent, primarily targets the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis (Mtb), a critical process for the formation and maintenance of the bacterial cell wall.[1][2] As a prodrug, this compound requires intracellular activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2] The activated form of the drug subsequently inhibits the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system. This inhibition disrupts the elongation of fatty acid precursors, leading to the cessation of mycolic acid synthesis, compromising cell wall integrity, and ultimately resulting in bacterial cell death.[1][2] This guide provides a detailed overview of the biochemical pathways targeted by this compound, methodologies for relevant experimental assays, and a comparative analysis with the well-characterized analogous drug, isoniazid.

Mechanism of Action

This compound's mechanism of action is a multi-step process that begins with its passive diffusion into the Mycobacterium tuberculosis bacillus and culminates in the inhibition of a critical enzyme in the mycolic acid synthesis pathway.

Prodrug Activation by KatG

This compound is administered in an inactive form and requires bioactivation within the mycobacterium.[2] This activation is catalyzed by the multifunctional catalase-peroxidase enzyme, KatG.[2] The enzyme, in the presence of an oxidizing agent, is thought to convert this compound into a reactive species. While the exact reactive intermediate of this compound has not been explicitly characterized in the available literature, the mechanism is considered analogous to that of isoniazid. For isoniazid, KatG catalyzes its oxidation to an isonicotinoyl radical.[3][4]

Inhibition of InhA and Mycolic Acid Synthesis

The activated form of this compound targets and inhibits the NADH-dependent enoyl-acyl carrier protein reductase, InhA.[5] InhA is a vital enzyme in the FAS-II pathway, responsible for the elongation of C20 to C26 fatty acids, which are precursors for the long-chain mycolic acids.[6] By inhibiting InhA, the activated drug blocks the synthesis of these essential mycolic acids, which are unique and crucial components of the mycobacterial cell wall, providing a protective barrier against environmental stresses and host immune responses.[1][2] The disruption of mycolic acid biosynthesis weakens the cell wall, leading to increased permeability and eventual cell lysis.

Quantitative Data

| Parameter | Isoniazid (INH) | Reference |

| InhA IC50 (as INH-NAD adduct) | < 0.4 nM (Kd) | [7] |

| KatG Catalytic Efficiency (kcat/Km) for Catalase Activity | (2.4 ± 0.028) × 106 M−1 s−1 | [3] |

Signaling Pathways and Experimental Workflows

This compound's Impact on the Mycolic Acid Biosynthesis Pathway

The following diagram illustrates the biochemical pathway targeted by this compound, leading to the inhibition of mycolic acid synthesis.

Caption: this compound activation and inhibition of the mycolic acid synthesis pathway.

Experimental Workflow for Assessing InhA Inhibition

The following diagram outlines a general workflow for determining the inhibitory effect of a compound like this compound on InhA activity.

Caption: General workflow for determining the IC50 of an InhA inhibitor.

Experimental Protocols

InhA Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against purified Mtb InhA.

Materials:

-

Purified recombinant Mtb InhA enzyme

-

trans-2-dodecenoyl-CoA (or other suitable enoyl-ACP reductase substrate)

-

NADH

-

This compound (or test compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 30 mM PIPES, pH 6.8, 150 mM NaCl)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a 96-well plate or cuvette, prepare reaction mixtures containing the assay buffer, a fixed concentration of InhA (e.g., 50-100 nM), and a fixed concentration of NADH (e.g., 100-250 µM).

-

Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Pre-incubate the mixtures at a constant temperature (e.g., 25°C) for a defined period.

-

Initiate the enzymatic reaction by adding a fixed concentration of the substrate (e.g., 25-50 µM trans-2-dodecenoyl-CoA).

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

KatG Activity Assays (General Protocols)

The activation of this compound by KatG is a critical step. The enzymatic activity of KatG can be assessed through its catalase and peroxidase functions.

Principle: This assay measures the decomposition of hydrogen peroxide (H2O2) by KatG.

Materials:

-

Purified recombinant Mtb KatG enzyme

-

Hydrogen peroxide (H2O2) solution

-

Assay buffer (e.g., 10 mM potassium phosphate buffer, pH 7.0)

-

Spectrophotometer capable of reading absorbance at 240 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer and a known concentration of H2O2 (e.g., 12.5 mM).

-

Initiate the reaction by adding a small amount of purified KatG enzyme.

-

Immediately monitor the decrease in absorbance at 240 nm, which corresponds to the degradation of H2O2.

-

Calculate the catalase activity based on the rate of H2O2 decomposition, using the molar extinction coefficient of H2O2 at 240 nm.

Principle: This assay measures the oxidation of a chromogenic substrate by KatG in the presence of a peroxide.

Materials:

-

Purified recombinant Mtb KatG enzyme

-

A chromogenic peroxidase substrate (e.g., o-dianisidine or ABTS)

-

A peroxide (e.g., tert-butyl hydroperoxide or H2O2)

-

Assay buffer (e.g., 50 mM potassium phthalate buffer, pH 4.5)

-

Spectrophotometer capable of reading absorbance at the appropriate wavelength for the oxidized substrate (e.g., 460 nm for o-dianisidine)

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, the chromogenic substrate, and the peroxide.

-

Initiate the reaction by adding a small amount of purified KatG enzyme.

-

Monitor the increase in absorbance at the specific wavelength for the oxidized product over time.

-

Calculate the peroxidase activity based on the rate of formation of the colored product, using its molar extinction coefficient.

Conclusion

This compound exerts its antitubercular effect through a well-defined biochemical pathway involving prodrug activation by KatG and subsequent inhibition of InhA, a critical enzyme in mycolic acid biosynthesis. This mechanism of action, analogous to that of isoniazid, underscores the importance of the FAS-II pathway as a key target for antitubercular drug development. While specific quantitative data for this compound remain to be fully elucidated in publicly accessible literature, the experimental protocols and comparative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this and other hydrazide-based antitubercular agents. Future studies focusing on the detailed kinetics of this compound's interaction with KatG and InhA would provide valuable insights for the optimization of this class of drugs.

References

- 1. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibiotic Resistance in Mycobacterium tuberculosis: PEROXIDASE INTERMEDIATE BYPASS CAUSES POOR ISONIAZID ACTIVATION BY THE S315G MUTANT OF M. TUBERCULOSIS CATALASE-PEROXIDASE (KatG) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Designing Novel InhA Inhibitors for Antituberculosis Agents Using ab Initio Fragment Molecular Orbital Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Ftivazide: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ftivazide is a synthetic derivative of isoniazid, an essential first-line antibiotic in the treatment of tuberculosis. As a hydrazone, this compound was developed to improve upon the therapeutic profile of isoniazid. This technical guide provides a comprehensive overview of the molecular formula, properties, mechanism of action, and relevant experimental protocols for this compound, aimed at researchers, scientists, and professionals in the field of drug development. While this compound has been a subject of study, publicly available, specific quantitative data from extensive clinical trials regarding its efficacy, pharmacokinetics, and safety profile are limited. This document compiles the available scientific information to serve as a foundational resource.

Molecular Formula and Physicochemical Properties

This compound is chemically known as N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide. Its core structure consists of a pyridine ring linked to a vanillin-derived moiety through a hydrazone bridge.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₃N₃O₃ | [1][2][3] |

| Molecular Weight | 271.27 g/mol | [3][4] |

| CAS Number | 149-17-7 | [1] |

| IUPAC Name | N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide | [5] |

| Synonyms | Phthivazid, Isonicotinic acid vanillylidenehydrazide | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 219-220 °C | [6][7] |

| pKa | 8.65 ± 0.35 (Predicted) | [6][8] |

| Solubility | Moderately soluble in water and organic solvents | [1] |

Mechanism of Action and Signaling Pathway

This compound is a prodrug that requires activation within the mycobacterial cell to exert its antimicrobial effect.[1] Its primary mechanism of action is the inhibition of mycolic acid synthesis, which is an essential component of the unique and robust cell wall of Mycobacterium tuberculosis.[1] The disruption of this protective layer leads to bacterial cell death.

The specific target of activated this compound is the enoyl-acyl carrier protein reductase, known as InhA.[2] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of fatty acid precursors of mycolic acids. By inhibiting InhA, this compound effectively halts the synthesis of mycolic acids, compromising the structural integrity of the bacterial cell wall.

Efficacy, Pharmacokinetics, and Safety Profile

Table 2: Summary of Available Data on this compound

| Parameter | Information | Reference(s) |

| Efficacy | Indicated for multi-drug-resistant tuberculosis (MDR-TB). Clinical trial data with specific success rates are not widely available. | [2] |

| Pharmacokinetics | Well-absorbed in the gastrointestinal tract after oral administration. Widely distributed in tissues, including the lungs. Metabolized in the liver to its active form and primarily excreted through the kidneys. Specific parameters like Cmax, Tmax, and half-life are not well-documented in publicly accessible literature. | [1] |

| Safety Profile | Common side effects may include gastrointestinal disturbances (nausea, vomiting, stomach pain), headache, dizziness, and fatigue. Rare but serious side effects can include hepatic dysfunction. Use with caution in patients with pre-existing liver conditions. Contraindicated in cases of known allergy or severe liver impairment. Safety in pregnant or breastfeeding women is not well-established. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound

This compound is synthesized through a condensation reaction between isoniazid (isonicotinic acid hydrazide) and vanillin (4-hydroxy-3-methoxybenzaldehyde).

Materials:

-

Isoniazid

-

Vanillin

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst, optional)

-

Reflux apparatus

-

Filtration equipment

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve equimolar amounts of isoniazid and vanillin in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the mixture (optional, to increase the reaction rate).

-

Attach a reflux condenser to the flask and heat the mixture to reflux for a period of 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

-

Collect the crude product by filtration and wash it with a small amount of cold solvent.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound crystals.

-

Dry the purified crystals and determine the yield and melting point.

In Vitro Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Materials:

-

96-well microplates

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

This compound stock solution

-

Alamar Blue reagent

-

Tween 80

-

Sterile water

-

Incubator (37°C)

Procedure:

-

Prepare serial dilutions of this compound in the 96-well plate using Middlebrook 7H9 broth. The final volume in each well should be 100 µL.

-

Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁴ CFU/well.

-

Add 100 µL of the bacterial suspension to each well containing the drug dilutions. Include drug-free wells as growth controls and wells with media only as sterile controls.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

-

Re-incubate the plates for 24-48 hours.

-

Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

Mycolic Acid Analysis by Thin-Layer Chromatography (TLC)

This protocol outlines the extraction and analysis of mycolic acids from Mycobacterium tuberculosis treated with this compound to confirm the inhibition of mycolic acid synthesis.

Materials:

-

Mycobacterium tuberculosis culture (treated with this compound and untreated control)

-

Saponification reagent (e.g., 25% KOH in methanol/water)

-

Diethyl ether

-

Sulfuric acid (20% w/w)

-

Diazomethane-ether solution (for methylation)

-

TLC plates (silica gel G)

-

TLC developing chamber

-

Elution systems (e.g., petroleum ether/diethyl ether)

-

Rhodamine solution (for visualization)

-

UV lamp

Procedure:

-

Extraction of Mycolic Acids:

-

Harvest mycobacterial cells from both treated and untreated cultures by centrifugation.

-

Resuspend the cell pellet in the saponification reagent and heat at 110°C for 2 hours.

-

Cool the mixture and acidify with sulfuric acid.

-

Extract the mycolic acids twice with diethyl ether.

-

Wash the combined ether phases with water and then evaporate the ether.

-

-

Methylation of Mycolic Acids:

-

Add diazomethane-ether solution to the dried mycolic acid extract to convert them to their methyl esters.

-

-

Thin-Layer Chromatography:

-

Spot the mycolic acid methyl esters onto a silica gel G TLC plate.

-

Develop the chromatogram in a TLC chamber using a suitable elution system (e.g., a three-run development with petroleum ether/diethyl ether).

-

After development, dry the plate and visualize the spots by spraying with a rhodamine solution and viewing under UV light.

-

-

Analysis:

-

Compare the TLC profiles of the mycolic acids from the this compound-treated and untreated cultures. A significant reduction or absence of mycolic acid spots in the treated sample indicates inhibition of mycolic acid synthesis.

-

Conclusion

This compound remains a compound of interest in the study of anti-tuberculosis therapies, particularly due to its targeted mechanism of action against mycolic acid synthesis. This guide provides a foundational understanding of its chemical properties, mechanism, and relevant experimental procedures. However, the lack of extensive, publicly available clinical and pharmacokinetic data underscores the need for further research to fully elucidate its therapeutic potential and safety profile in the context of modern tuberculosis treatment strategies. The protocols and diagrams presented herein are intended to facilitate further investigation into this and similar compounds by the scientific community.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. dovepress.com [dovepress.com]

- 4. Time to Sputum Culture Conversion and Treatment Outcomes Among Patients with Isoniazid-Resistant Tuberculosis in Atlanta, Georgia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Time to sputum culture conversion in multidrug-resistant tuberculosis: predictors and relationship to treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Time to sputum culture conversion and its associated factors among drug-resistant tuberculosis patients: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 149-17-7: this compound | CymitQuimica [cymitquimica.com]

- 8. escholarship.mcgill.ca [escholarship.mcgill.ca]

An In-Depth Technical Guide to the In-Vitro Anti-Tuberculosis Activity of Ftivazide

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific literature, specific quantitative data on the Minimum Inhibitory Concentration (MIC) and in-vitro cytotoxicity of Ftivazide is scarce and not consistently reported in citable, peer-reviewed sources. This compound is an older drug, primarily used in the Soviet Union and post-Soviet states, and much of the original research may not be indexed in common international databases. This guide, therefore, summarizes the known mechanism of action and provides detailed, standardized protocols for how its anti-tuberculosis activity and cytotoxicity would be evaluated in a modern laboratory setting.

Introduction

This compound (also known as Phthivazid) is a hydrazide drug that has been used as a second-line agent in the treatment of tuberculosis (TB), particularly in cases of multi-drug-resistant (MDR-TB) infections.[1][2] Structurally, it is a derivative of isoniazid (INH), the most important first-line anti-tuberculosis drug.[2] Like INH, this compound's therapeutic action is highly specific to mycobacteria.[3] It functions as a prodrug, meaning it requires activation within the mycobacterial cell to exert its bactericidal effects.[3][4] The primary mechanism involves the inhibition of mycolic acid synthesis, a critical process for building the unique and robust cell wall of Mycobacterium tuberculosis.[1][4] Disruption of this wall leads to a loss of structural integrity, rendering the bacterium susceptible to osmotic lysis and host immune responses.[3][4]

Mechanism of Action

This compound shares a foundational mechanism with its parent compound, isoniazid. The key steps are as follows:

-

Uptake: this compound passively diffuses into the Mycobacterium tuberculosis bacillus.

-

Prodrug Activation: Inside the bacterium, this compound is enzymatically activated by the catalase-peroxidase enzyme, KatG.[3] This process is believed to convert this compound into a reactive species.

-

Target Inhibition: The activated form of the drug covalently binds to and inhibits the enoyl-acyl carrier protein (ACP) reductase, an enzyme encoded by the inhA gene.[3]

-

Mycolic Acid Synthesis Blockade: InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for elongating the long-chain fatty acids that form mycolic acids. Inhibition of InhA halts this process.

-

Bactericidal Effect: The inability to produce and incorporate mycolic acids into the cell wall compromises its structural integrity, leading to bacterial cell death.[3]

Quantitative In-Vitro Activity Data

Table 1: In-Vitro Anti-Tuberculosis Activity of this compound

| Mycobacterium tuberculosis Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source |

|---|---|---|---|

| H37Rv (Drug-Susceptible) | Data Not Available | Data Not Available | - |

| Isoniazid-Resistant Strain | Data Not Available | Data Not Available | - |

| Multi-Drug Resistant (MDR) Strain | Data Not Available | Data Not Available | - |

Table 2: In-Vitro Cytotoxicity and Selectivity Index of this compound

| Cell Line | Assay Type | IC₅₀ (µM) | Selectivity Index (SI) vs. H37Rv | Source |

|---|---|---|---|---|

| Vero (Monkey Kidney Epithelial) | MTT | Data Not Available | - | - |

| HepG2 (Human Liver Carcinoma) | MTT | Data Not Available | - | - |

| A549 (Human Lung Carcinoma) | MTT | Data Not Available | - | - |

Detailed Experimental Protocols

The following sections describe standardized methodologies for determining the in-vitro anti-tuberculosis activity and cytotoxicity of a compound like this compound.

Protocol: MIC Determination via Broth Microdilution

This protocol is based on the EUCAST and WHO reference method for antimicrobial susceptibility testing of M. tuberculosis.[2][3][6]

Objective: To determine the minimum inhibitory concentration (MIC) of this compound that prevents the visible growth of Mycobacterium tuberculosis.

Materials:

-

M. tuberculosis strain (e.g., H37Rv ATCC 27294)

-

Middlebrook 7H9 broth base

-

Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement

-

This compound powder, analytical grade

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Sterile 96-well U-bottom microtiter plates

-

Sterile distilled water and glass beads (2-3 mm)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer or turbidity meter

-

Incubator (36 ± 1°C)

-

Biosafety Cabinet (Class II or III)

Procedure:

-

Drug Stock Preparation: a. Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. b. Perform serial dilutions in sterile Middlebrook 7H9 broth (supplemented with 10% OADC) to create working solutions at 2x the final desired concentrations.

-

Inoculum Preparation: a. Harvest colonies of M. tuberculosis from a freshly grown culture on solid medium (e.g., Löwenstein-Jensen or 7H11 agar). b. Transfer a loopful of colonies into a sterile tube containing 3-4 mL of sterile distilled water and several glass beads. c. Vortex vigorously for 30-60 seconds to break up clumps. d. Let the suspension stand for 30 minutes to allow larger particles to settle. e. Transfer the supernatant to a new sterile tube and adjust its turbidity to match a 0.5 McFarland standard using a turbidity meter. This corresponds to approximately 1-5 x 10⁷ CFU/mL. f. Prepare the final inoculum by diluting this suspension 1:100 in 7H9-OADC broth to achieve a concentration of approximately 1-5 x 10⁵ CFU/mL.

-

Plate Setup: a. In a 96-well U-bottom plate, add 100 µL of 7H9-OADC broth to all wells. b. Add 100 µL of the 2x this compound working solution to the first column of wells, resulting in the highest final concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column. d. Column 11 serves as the growth control (no drug). Column 12 serves as the sterility control (no drug, no inoculum). e. Add 100 µL of the final bacterial inoculum (from step 2f) to wells in columns 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: a. Seal the plate with an adhesive plate sealer or place it in a zip-lock bag to prevent evaporation. b. Incubate the plate at 36 ± 1°C.

-

Reading and Interpretation: a. After 7-14 days of incubation (or once growth is clearly visible in the growth control wells), read the plate. b. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol: In-Vitro Cytotoxicity via MTT Assay

Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell line by 50% (IC₅₀).

Materials:

-

Mammalian cell line (e.g., Vero, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

-

CO₂ Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: a. Culture cells to approximately 80% confluency. b. Trypsinize, count, and resuspend cells in complete medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well. d. Incubate for 24 hours at 37°C with 5% CO₂ to allow cells to attach.

-

Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity. b. After 24 hours, remove the old medium from the plate and add 100 µL of the medium containing the various this compound concentrations. c. Include wells for "cells only" (untreated control) and "medium only" (blank). d. Incubate the plate for another 48-72 hours.

-

MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals. c. After incubation, carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. d. Gently pipette to ensure complete dissolution, resulting in a homogenous purple solution.

-

Data Acquisition and Analysis: a. Read the absorbance of the plate on a microplate reader at 570 nm. b. Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100 c. Plot the % Viability against the log of the this compound concentration. d. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value.

References: The information regarding the general mechanism of action and classification of this compound is synthesized from multiple online encyclopedic and chemical supplier sources. Specific, citable peer-reviewed articles providing primary data were not identified in the search. The provided protocols are standardized, widely accepted methods for antimicrobial and cytotoxicity testing.

References

- 1. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]

- 2. WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]

- 3. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. goldbio.com [goldbio.com]

- 5. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repub.eur.nl [repub.eur.nl]

Ftivazide (CAS 149-17-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ftivazide (CAS 149-17-7), a hydrazone derivative of isoniazid, is a prodrug with established anti-tuberculosis activity. Its primary mechanism of action involves the inhibition of mycolic acid biosynthesis, a critical component of the Mycobacterium tuberculosis cell wall. This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound, including detailed experimental protocols and its mechanism of action.

Chemical and Physical Properties

This compound, also known as isonicotinic acid vanillylidenehydrazide, is a white to off-white crystalline solid. It possesses moderate solubility in organic solvents and water. The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 149-17-7 | |

| Molecular Formula | C₁₄H₁₃N₃O₃ | |

| Molecular Weight | 271.27 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 224-226 °C | |

| Solubility | Moderately soluble in water and organic solvents | |

| IUPAC Name | N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide | |

| Synonyms | Ftivazid, Phthivazid, Isonicotinic acid vanillylidenehydrazide |

Pharmacological Properties

Mechanism of Action

This compound is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect. The proposed mechanism of action is a multi-step process:

-

Activation: this compound is activated by the mycobacterial catalase-peroxidase enzyme, KatG.

-

Target Inhibition: The activated form of the drug inhibits the synthesis of mycolic acids, which are essential long-chain fatty acids forming the protective outer layer of the mycobacterial cell wall.

-

Bactericidal Effect: Disruption of the mycolic acid layer compromises the cell wall's integrity, leading to bacterial cell lysis and death.

This mechanism is shared with its parent compound, isoniazid.

Host-Pathogen Interaction

By weakening the mycobacterial cell wall, this compound renders the pathogen more susceptible to the host's immune response, facilitating more effective clearance of the infection.

Quantitative Anti-tuberculosis Activity

While specific Minimum Inhibitory Concentration (MIC) values for this compound against the M. tuberculosis H37Rv strain are not widely reported in recent literature, its parent compound, isoniazid, typically exhibits an MIC in the range of 0.02-0.04 µg/mL. The activity of this compound is expected to be comparable.

Antihypertensive Properties

Some sources suggest that this compound may possess antihypertensive properties. However, there is a lack of substantial scientific evidence and mechanistic studies to support this claim. The primary and well-documented therapeutic application of this compound is in the treatment of tuberculosis.

Experimental Protocols

Synthesis of this compound

Reaction: Isonicotinic acid hydrazide (Isoniazid) + 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) → this compound

Procedure:

-

Dissolve isonicotinic acid hydrazide (0.01 mol) and an equimolar amount of vanillin (0.01 mol) in absolute ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Characterization

The synthesized this compound can be characterized using the following spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and other protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups such as C=O, N-H, and C=N.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Determination of Minimum Inhibitory Concentration (MIC)

The following is a general protocol for determining the MIC of this compound against M. tuberculosis H37Rv using the broth microdilution method.

Materials:

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).

-

This compound stock solution of known concentration.

-

M. tuberculosis H37Rv culture in logarithmic growth phase.

-

96-well microtiter plates.

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth in the wells of a 96-well plate.

-

Adjust the turbidity of the M. tuberculosis H37Rv culture to a 0.5 McFarland standard.

-

Dilute the bacterial suspension and add a standardized inoculum to each well of the microtiter plate.

-

Include a positive control (bacteria without drug) and a negative control (broth only).

-

Incubate the plates at 37°C for 7-14 days.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

Proposed Mechanism of Action

Caption: Proposed mechanism of action of this compound.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound remains a relevant compound in the context of anti-tuberculosis research and drug development. Its well-established mechanism of action, targeting a crucial biosynthetic pathway in M. tuberculosis, provides a solid foundation for further investigation and potential derivatization to combat drug-resistant strains. This technical guide consolidates the available information on this compound, offering a valuable resource for researchers in the field. Further studies are warranted to definitively elucidate its potential antihypertensive effects and to obtain more extensive quantitative data on its activity against a broader range of clinical isolates.

Understanding Host-Pathogen Interactions with Ftivazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ftivazide, a second-line anti-tuberculosis drug, operates through a well-defined mechanism primarily centered on the disruption of the Mycobacterium tuberculosis (M.tb) cell wall. This guide provides a comprehensive technical overview of the host-pathogen interactions influenced by this compound. By inhibiting mycolic acid synthesis, a critical component of the mycobacterial cell envelope, this compound compromises the structural integrity of the bacterium, rendering it more susceptible to the host's innate and adaptive immune responses. This document details the molecular mechanism of this compound, its impact on host cellular signaling pathways, and provides detailed experimental protocols for studying these interactions. Quantitative data on the efficacy of related anti-tuberculosis drugs are presented, and key signaling pathways are visualized to facilitate a deeper understanding of the intricate interplay between the host, the pathogen, and this therapeutic agent.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development and thorough understanding of effective therapeutic agents. This compound has emerged as a valuable component of multi-drug resistant TB (MDR-TB) treatment regimens.[1] Its efficacy stems from its ability to specifically target a crucial biosynthetic pathway in M. tuberculosis, thereby weakening the pathogen and tipping the balance in favor of the host's immune system. This guide delves into the core of these interactions, providing the scientific community with a detailed resource to further research and drug development efforts in the fight against tuberculosis.

Mechanism of Action of this compound

This compound is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect. The primary mechanism of action involves the inhibition of mycolic acid synthesis, which are long-chain fatty acids essential for the structural integrity of the mycobacterial cell wall.[2]

The activation and inhibitory process can be summarized in the following steps:

-

Uptake and Activation: this compound is taken up by M. tuberculosis.

-

Enzymatic Activation: Inside the bacterium, this compound is activated by the catalase-peroxidase enzyme KatG.[3]

-

Target Inhibition: The activated form of this compound inhibits the synthesis of mycolic acids.

The disruption of the mycolic acid layer leads to a compromised cell wall, increased permeability, and a reduced ability of the bacterium to withstand the harsh environment within the host macrophage.[2]

Quantitative Data

| Drug | M.tb Strain | MIC Range (µg/mL) |

| Isoniazid | Susceptible | 0.02-0.04 |

| Rifampin | Susceptible | 0.2-0.4 |

| Ethambutol | Susceptible | 0.5-2.0 |

| Streptomycin | Susceptible | 0.5-2.0 |

| Amikacin | Susceptible | 0.5-1.0 |

| Ofloxacin | Susceptible | 0.5-1.0 |

| Ciprofloxacin | Susceptible | 0.25-1.0 |

Data sourced from a study on drug-susceptible clinical isolates of M. tuberculosis.[4]

Host-Pathogen Interactions Modulated by this compound

The primary consequence of this compound's action on M. tuberculosis is the enhanced susceptibility of the pathogen to the host's immune response. The compromised cell wall exposes pathogen-associated molecular patterns (PAMPs) that can be more readily recognized by host pattern recognition receptors (PRRs), leading to a more robust downstream signaling cascade.

Enhanced Recognition by Toll-Like Receptors (TLRs)

The mycobacterial cell wall is a rich source of ligands for TLRs, particularly TLR2 and TLR4.[5][6] Mycolic acids and other cell wall components are known to interact with these receptors, triggering signaling pathways that are crucial for the innate immune response. By disrupting the mycolic acid layer, this compound likely enhances the exposure of these PAMPs, leading to increased TLR signaling.

Modulation of Macrophage Signaling Pathways

Upon recognition of mycobacterial components, macrophages initiate signaling cascades that lead to the production of cytokines and chemokines, essential for orchestrating the immune response. Key pathways involved include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A central regulator of the inflammatory response, leading to the transcription of pro-inflammatory cytokines.

-

MAPK (Mitogen-Activated Protein Kinase) Pathways (p38, ERK1/2, JNK): These pathways are involved in a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation.

Studies have shown that different strains of M. tuberculosis can differentially modulate these pathways to their advantage.[7] By altering the structure of the bacterial cell wall, this compound may shift the balance of this modulation, favoring a more effective pro-inflammatory and bactericidal host response. Specifically, the inhibition of mycolic acid synthesis has been shown to modulate the production of IL-12, a key cytokine in the anti-mycobacterial response.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the host-pathogen interactions of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antimicrobial agent against M. tuberculosis.

Materials:

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

M. tuberculosis H37Rv strain

-

This compound (or other test compounds)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth in a 96-well plate.

-

Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a standard turbidity (e.g., 0.5 McFarland standard).

-

Inoculate each well of the microplate with the bacterial suspension. Include a positive control (no drug) and a negative control (no bacteria).

-

Incubate the plates at 37°C for 7-14 days.

-

The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the bacteria.[9]

In Vitro Macrophage Infection Model

This model is used to assess the intracellular activity of this compound and its effect on host cell responses.

Materials:

-

THP-1 human monocytic cell line (or primary macrophages)

-

RPMI-1640 medium supplemented with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

M. tuberculosis H37Rv strain

-

This compound

-

Lysis buffer (e.g., 0.1% SDS)

-

Middlebrook 7H10 agar plates

Procedure:

-

Seed THP-1 cells in a 24-well plate and differentiate them into macrophage-like cells by treating with PMA for 24-48 hours.

-

Infect the differentiated macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 for 4 hours.

-

Wash the cells to remove extracellular bacteria.

-

Add fresh medium containing different concentrations of this compound.

-

At various time points (e.g., 24, 48, 72 hours), lyse the macrophages to release intracellular bacteria.

-

Plate serial dilutions of the lysate on Middlebrook 7H10 agar to determine the number of colony-forming units (CFU).[10]

Analysis of Cytokine Gene Expression by Real-Time RT-PCR

This protocol allows for the quantification of cytokine mRNA levels in macrophages following infection and treatment.

Materials:

-

RNA extraction kit

-

Reverse transcriptase kit

-

Real-time PCR instrument

-

SYBR Green or TaqMan probes

-

Primers for target cytokines (e.g., TNF-α, IL-1β, IL-6, IL-12) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Infect macrophages and treat with this compound as described in the macrophage infection model.

-

At the desired time points, lyse the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

-

Perform real-time PCR using specific primers for the cytokines of interest and a housekeeping gene for normalization.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[3]

Western Blot Analysis of MAPK and NF-κB Signaling Pathways

This technique is used to detect the activation (phosphorylation) of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against phosphorylated and total forms of p38, ERK1/2, JNK, and p65 (a subunit of NF-κB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Following infection and treatment, lyse the macrophages and collect the protein extracts.

-

Determine the protein concentration of each sample.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[1][11]

Visualizations

This compound's Mechanism of Action and Impact on Host Cell

Caption: this compound activation in M.tb inhibits mycolic acid synthesis, leading to a compromised cell wall and enhanced host immune recognition.

Experimental Workflow for Studying this compound's Effect on Macrophages

Caption: Workflow for assessing this compound's impact on M.tb-infected macrophages, from infection to molecular analysis.

Host Signaling Pathways Activated by Mycobacterial Recognition

Caption: TLR-mediated signaling in macrophages upon recognition of mycobacterial PAMPs, leading to pro-inflammatory gene expression.

Conclusion

This compound's mechanism of action, centered on the inhibition of mycolic acid synthesis, provides a clear avenue for understanding its role in modulating host-pathogen interactions. By weakening the mycobacterial cell wall, this compound not only exerts a direct bactericidal effect but also enhances the host's ability to recognize and mount an effective immune response against M. tuberculosis. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for further research into the nuanced effects of this compound on host signaling pathways and for the development of novel host-directed therapies. A deeper understanding of these interactions is paramount to overcoming the challenges posed by drug-resistant tuberculosis.

References

- 1. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. The Use of Real-Time Reverse Transcriptase PCR for the Quantification of Cytokine Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toll-like receptor-2 mediates mycobacteria-induced proinflammatory signaling in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mycobacterial signaling through toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Rv3722c Promotes Mycobacterium tuberculosis Survival in Macrophages by Interacting With TRAF3 [frontiersin.org]

- 8. Quantitative proteomic analysis of host responses triggered by Mycobacterium tuberculosis infection in human macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Temporal Profiling of Host Proteome against Different M. tuberculosis Strains Reveals Delayed Epigenetic Orchestration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ftivazide Susceptibility Testing in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ftivazide is an anti-tuberculosis drug that, like isoniazid (INH), is a prodrug that requires activation by Mycobacterium tuberculosis. Once activated, it inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall, leading to bacterial cell death.[1] Accurate susceptibility testing is paramount for effective clinical use and for monitoring the emergence of resistance.

These application notes provide detailed protocols for determining the susceptibility of M. tuberculosis to this compound using standard methods: broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the agar proportion method. As there is limited specific data for this compound, the proposed protocols are adapted from established methods for isoniazid, given their similar mechanisms of action. It is crucial to note that the critical concentration provided is tentative and requires validation through studies correlating MICs with clinical outcomes and the presence of resistance-conferring mutations.

Mechanism of Action of this compound

This compound is a prodrug that requires metabolic activation within the M. tuberculosis cell.[1] The activated form of the drug targets the synthesis of mycolic acids, which are essential long-chain fatty acids in the mycobacterial cell wall. By inhibiting mycolic acid synthesis, this compound disrupts the integrity of the cell envelope, leading to bactericidal effects.[1] This mechanism is analogous to that of isoniazid, which is activated by the catalase-peroxidase enzyme KatG and targets the enoyl-acyl carrier protein reductase InhA. It is presumed that resistance to this compound may arise from mutations in the activating enzyme or the target protein.

Caption: Proposed mechanism of action for this compound in M. tuberculosis.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables for isoniazid are provided as a reference point. It is recommended that initial validation studies for this compound susceptibility testing include a wide range of concentrations to establish its own MIC distribution.

Table 1: Proposed MIC Breakpoints for this compound (Adapted from Isoniazid)

| Interpretation | Proposed MIC (µg/mL) |

| Susceptible | ≤ 0.25 |

| Intermediate | 0.5 |

| Resistant | ≥ 1.0 |

Note: These breakpoints are proposed based on analogy with isoniazid and require clinical and microbiological validation for this compound.

Table 2: Typical MIC Ranges for Isoniazid against M. tuberculosis

| Strain Type | Genotypic Resistance Marker | Typical MIC Range (µg/mL) |

| Wild-Type | None | 0.015 - 0.1 |

| Low-Level Resistant | inhA promoter mutations | 0.2 - 1.0 |

| High-Level Resistant | katG S315T mutation | > 1.0 - 64 |

This data for isoniazid can guide the expected range of MICs for this compound, assuming similar resistance mechanisms.

Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Determination

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

Sterile 96-well microtiter plates

-

M. tuberculosis isolates for testing

-

Reference M. tuberculosis strain (e.g., H37Rv)

-

Sterile tubes and pipettes

-

Incubator at 37°C

-

Plate reader (optional, for spectrophotometric reading)

-

Resazurin solution (0.02% in sterile water)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

-

Further dilutions should be made in Middlebrook 7H9 broth.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound working solution to the first well of each row to be tested and perform serial two-fold dilutions across the plate, resulting in a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

-

Include a drug-free well as a positive growth control and a well with only broth as a negative control.

-

-

Inoculum Preparation:

-

Grow M. tuberculosis isolates in 7H9 broth to mid-log phase.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Dilute the adjusted inoculum 1:20 in 7H9 broth.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to each well (except the negative control).

-

-

Incubation:

-

Seal the plates and incubate at 37°C for 7-14 days.

-

-

Reading Results:

-

Visual Reading: The MIC is the lowest concentration of this compound that shows no visible growth.

-

Resazurin Assay: Add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration where the color remains blue.

-

Caption: Workflow for this compound MIC determination by broth microdilution.

Protocol 2: Agar Proportion Method for this compound Susceptibility Testing

This method determines the proportion of bacteria in a culture that is resistant to a specific concentration of this compound.

Materials:

-

This compound powder

-

Middlebrook 7H10 or 7H11 agar base

-

OADC supplement

-

Sterile petri dishes

-

M. tuberculosis isolates for testing

-

Reference M. tuberculosis strain (e.g., H37Rv)

-

Sterile tubes, glass beads, and pipettes

-

Incubator at 37°C with 5-10% CO2

Procedure:

-

Preparation of this compound-Containing Agar:

-

Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions.

-

After autoclaving and cooling to 45-50°C, add the OADC supplement.

-

Prepare a drug-free control batch.

-

To another batch, add this compound to achieve the desired final concentration (the proposed critical concentration is 0.2 µg/mL, similar to isoniazid).

-

Pour the agar into petri dishes (quadrant plates can be used for multiple concentrations).

-

-

Inoculum Preparation:

-

From a fresh culture of M. tuberculosis on Löwenstein-Jensen medium, suspend a few colonies in sterile saline or 7H9 broth with glass beads.

-

Vortex to create a homogenous suspension.

-

Adjust the turbidity to a 1.0 McFarland standard.

-

Prepare two dilutions of this suspension: 10⁻² and 10⁻⁴.

-

-

Inoculation:

-

Inoculate the drug-free agar with 100 µL of both the 10⁻² and 10⁻⁴ dilutions.

-

Inoculate the this compound-containing agar with 100 µL of the undiluted (1.0 McFarland) and 10⁻² dilutions.

-

-

Incubation:

-